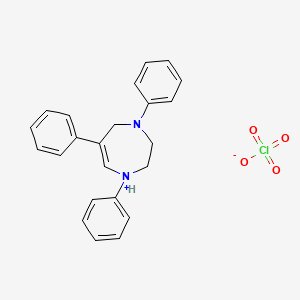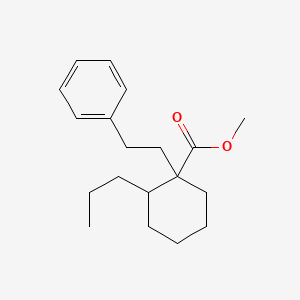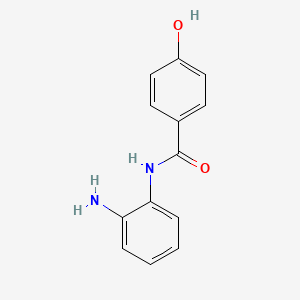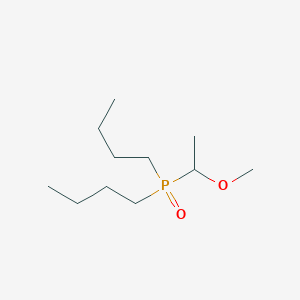
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane is a chemical compound with the molecular formula C11H25O2P . It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to an oxygen atom, two butyl groups, and a 1-methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine with 1-methoxyethanol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the oxidation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atom in the compound can form stable complexes with transition metals, which can then undergo various catalytic transformations. The methoxyethyl group can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to Dibutyl(1-methoxyethyl)oxo-lambda~5~-phosphane include other phosphine oxides such as:
Dibutylphosphine oxide: Lacks the methoxyethyl group, making it less versatile in certain reactions.
Tributylphosphine oxide: Contains three butyl groups, which can affect its steric and electronic properties.
Dibutyl(2-methoxyethyl)oxo-lambda~5~-phosphane: Similar structure but with a different methoxyethyl group, leading to variations in reactivity and applications.
This compound stands out due to its specific combination of functional groups, which provides a unique balance of reactivity and stability, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
62456-57-9 |
|---|---|
Formule moléculaire |
C11H25O2P |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
1-[butyl(1-methoxyethyl)phosphoryl]butane |
InChI |
InChI=1S/C11H25O2P/c1-5-7-9-14(12,10-8-6-2)11(3)13-4/h11H,5-10H2,1-4H3 |
Clé InChI |
LVNOQNHUWOQOHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


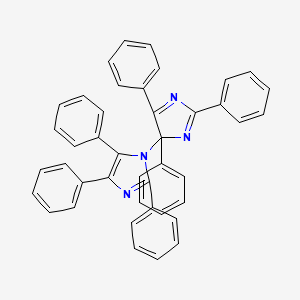
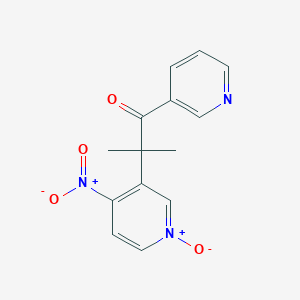
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
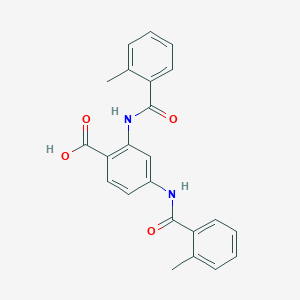
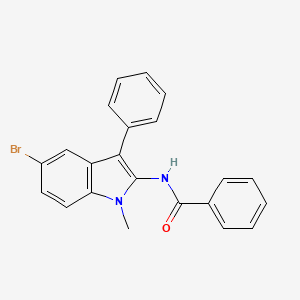
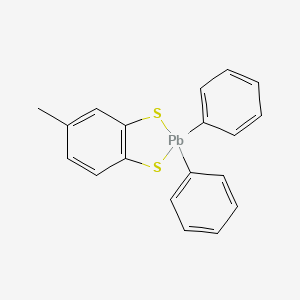

![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
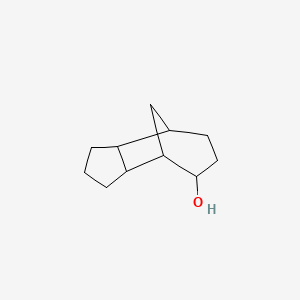
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
